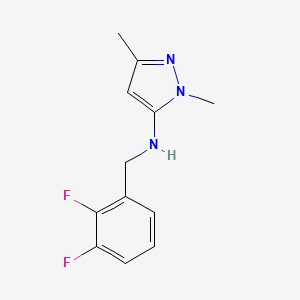
1-(3-Chloro-4-fluorophenyl)cyclobutanemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-fluorophenyl)cyclobutanemethanamine is a chemical compound with the molecular formula C11H13ClFN and a molecular weight of 213.68 g/mol. It is a useful research chemical, often utilized as a building block in various chemical syntheses. The compound features a cyclobutane ring attached to a methanamine group, with a 3-chloro-4-fluorophenyl substituent.
Preparation Methods
The synthesis of 1-(3-Chloro-4-fluorophenyl)cyclobutanemethanamine typically involves the following steps:
Cyclobutanation: The formation of the cyclobutane ring is achieved through cycloaddition reactions.
Substitution Reactions:
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature controls to maximize yield and purity.
Chemical Reactions Analysis
1-(3-Chloro-4-fluorophenyl)cyclobutanemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)cyclobutanemethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)cyclobutanemethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(3-Chloro-4-fluorophenyl)cyclobutanemethanamine can be compared with similar compounds such as:
1-(3-Chloro-4-fluorophenyl)piperazine: A compound with a similar phenyl group but different ring structure.
3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine: A closely related compound with slight structural variations
The uniqueness of this compound lies in its specific cyclobutane ring structure and the presence of both chloro and fluoro substituents, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13ClFN |
|---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
[1-(3-chloro-4-fluorophenyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C11H13ClFN/c12-9-6-8(2-3-10(9)13)11(7-14)4-1-5-11/h2-3,6H,1,4-5,7,14H2 |
InChI Key |
MMKFYFXDZOJHEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CN)C2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


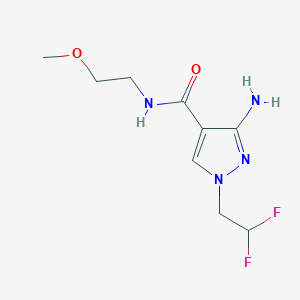
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}(propyl)amine](/img/structure/B11743964.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine](/img/structure/B11743971.png)
![3-cyclopropyl-N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B11743976.png)
![1-tert-butyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B11743981.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11743986.png)
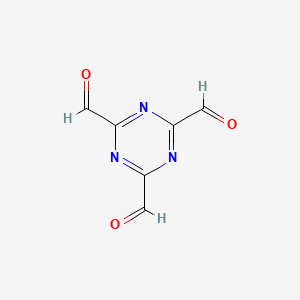
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11743988.png)
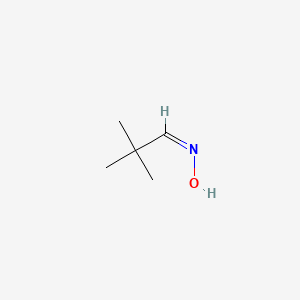
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11743993.png)
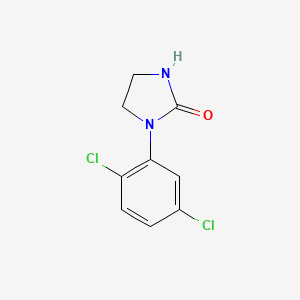
![N-[(3,5-difluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11744027.png)
![2-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11744030.png)
